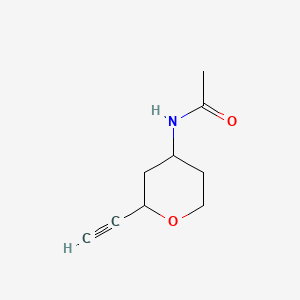
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound characterized by the presence of a tetrahydropyran ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethynyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, although specific applications in medicine require further research.
Industry: N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and ethynyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide include other tetrahydropyran derivatives and acetamide-containing compounds. Examples include:
Uniqueness
This compound is unique due to the presence of both the ethynyl and acetamide groups attached to the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1309366-02-6 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.208 |
Nom IUPAC |
N-(2-ethynyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H13NO2/c1-3-9-6-8(4-5-12-9)10-7(2)11/h1,8-9H,4-6H2,2H3,(H,10,11) |
Clé InChI |
PVAYRIODTUQTKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCOC(C1)C#C |
Synonymes |
N-(2-Ethynyltetrahydro-2H-pyran-4-yl)acetaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















